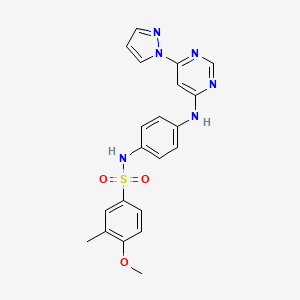
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and pyrimidine derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . They are often used in the development of new drugs due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring attached to a pyrimidine ring through an amino group . The exact molecular structure of this specific compound would require more specific information.Scientific Research Applications
Synthesis and Chemical Characterization
Compounds containing pyrazole and pyrimidine rings, such as the one , have been synthesized through various chemical reactions. These syntheses often involve steps that allow for the introduction of different substituents to explore structure-activity relationships. The synthesized compounds are characterized by techniques like NMR, IR, and mass spectrometry, providing insights into their structural properties and potential for further modification (Zhu et al., 2017).
Biological Activities and Pharmacological Potential
Anticancer Activity
Several derivatives of the compound have been evaluated for their anticancer activities against different cancer cell lines. These studies often focus on the compound's ability to inhibit cell growth and induce apoptosis. For instance, some sulfonamide derivatives have shown potent anticancer effects, suggesting their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Anti-inflammatory and Analgesic Activities
Research has also explored the anti-inflammatory and analgesic properties of pyrazole-pyrimidine compounds. These activities are significant for the development of new drugs for treating inflammatory diseases and pain management (Antre et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds have been investigated, demonstrating their potential in addressing infectious diseases caused by bacteria and fungi. Such studies are crucial for discovering new antibiotics and antifungal agents (Abunada et al., 2008).
Enzyme Inhibition
These compounds have been studied for their ability to inhibit various enzymes, such as adenosine deaminase and carbonic anhydrase. Enzyme inhibitors are valuable for treating diseases where enzyme activity is dysregulated (La Motta et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide are the FLT3 and CDK2 proteins . These proteins play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the FLT3 and CDK signaling pathways . Inhibition of these pathways leads to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 . These changes result in the onset of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potent inhibitory activities against its targets suggest that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of several key proteins and the induction of apoptosis . These effects can lead to the inhibition of cell proliferation and survival, which is beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-15-12-18(8-9-19(15)30-2)31(28,29)26-17-6-4-16(5-7-17)25-20-13-21(23-14-22-20)27-11-3-10-24-27/h3-14,26H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWVRSFTRPRQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2714489.png)

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)
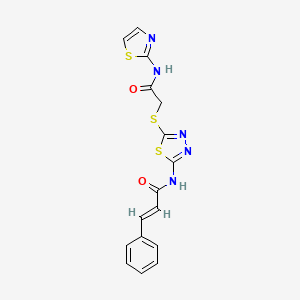


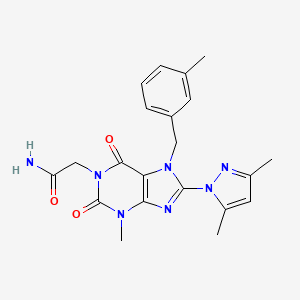
![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)
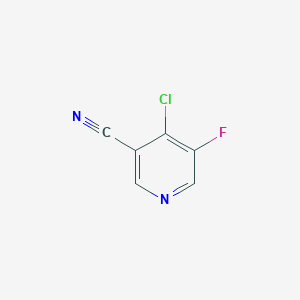
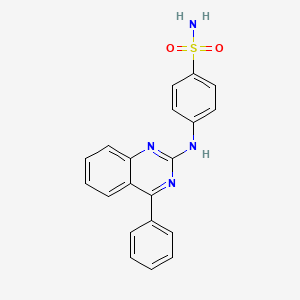
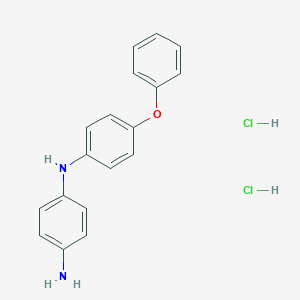

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)